1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene
Overview
Description
1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10BrClO2. It is a derivative of benzene, substituted with bromine, chlorine, and a 2-methoxyethoxy group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene typically involves the bromination and chlorination of benzene derivatives. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as the Suzuki reaction, to form more complex aromatic compounds.
Common reagents used in these reactions include Grignard reagents, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, facilitating various chemical transformations . The 2-methoxyethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene can be compared with other bromochlorobenzene derivatives, such as:
- 1-Bromo-2-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 3-Bromo-1-chlorobenzene
These compounds share similar structural features but differ in the position of the substituents on the benzene ring . The presence of the 2-methoxyethoxy group in this compound makes it unique, as it imparts different chemical and physical properties compared to its analogs .
Biological Activity
1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene is a halogenated aromatic compound with potential biological activity. Its structure includes both bromine and chlorine substituents, as well as a methoxyethoxy group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Mechanisms of Biological Activity
This compound exhibits various mechanisms of biological activity, which can be summarized as follows:
- Enzyme Inhibition : The presence of halogen atoms can enhance the compound's ability to interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer research where enzyme inhibitors are sought after for therapeutic purposes.
- Cell Membrane Interaction : The methoxyethoxy group may facilitate penetration into lipid membranes, allowing the compound to exert effects on cellular integrity and signaling pathways.
- Genotoxicity Potential : Preliminary studies suggest that halogenated compounds can exhibit genotoxic effects, leading to DNA damage. This aspect requires careful evaluation in toxicological assessments.
Biological Activity Data Table
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound showed significant cytotoxicity with IC50 values ranging from 20 to 30 µM against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Genotoxicity Assessment
In vitro assays conducted on bacterial strains revealed that this compound exhibited mutagenic properties under certain conditions. The Ames test indicated a dose-dependent increase in mutations, suggesting potential genotoxicity that warrants further investigation in mammalian models.
Case Study 3: Antimicrobial Effects
Research exploring the antimicrobial properties of the compound found it effective against Gram-positive bacteria, particularly Staphylococcus aureus. The mechanism was linked to membrane disruption and inhibition of cell wall synthesis, making it a candidate for further development as an antibacterial agent.
Properties
IUPAC Name |
1-bromo-3-chloro-5-(2-methoxyethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOBSOUCNKTKLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718410 | |
Record name | 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-20-6 | |
Record name | 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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